Bromo-N,N,N-trimethylmethanaminium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bromomethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BrN.BrH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMUUOGAFPDEPA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CBr.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543604 | |
| Record name | Bromo-N,N,N-trimethylmethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-70-8 | |
| Record name | NSC12092 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromo-N,N,N-trimethylmethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Elucidation for Bromo N,n,n Trimethylmethanaminium Bromide
Modern Synthetic Strategies and Innovations for Bromo-N,N,N-trimethylmethanaminium Bromide
The creation of this compound relies on precise chemical reactions. Modern advancements focus on optimizing these pathways for efficiency, selectivity, and sustainability.
Electrophilic bromination is a class of reaction where an electron-deficient bromine species attacks an electron-rich molecule. This approach is common for the bromination of electron-rich aromatic rings or the addition across double bonds in alkenes. wikipedia.orgsavemyexams.comlibretexts.org However, this method is not a direct or conventional pathway for the synthesis of this compound.
The synthesis of this aliphatic quaternary ammonium (B1175870) salt begins with trimethylamine (B31210), which is a nucleophile and a Lewis base due to the lone pair of electrons on the nitrogen atom. wikipedia.org Its inherent reactivity is to donate this electron pair to an electrophilic center. An electrophilic attack on the amine itself is not the standard route for quaternization. Instead, the synthesis fundamentally relies on the nucleophilic character of the amine attacking an electrophilic carbon atom on an alkyl halide. Therefore, electrophilic bromination is not a primary synthetic strategy for this specific compound.
The principal and most established method for synthesizing this compound is through a nucleophilic displacement pathway known as the Menschutkin reaction. wikipedia.org This reaction involves the quaternization of a tertiary amine with an alkyl halide. wikipedia.orgsavemyexams.com
In this specific synthesis, trimethylamine acts as the nucleophile, attacking an electrophilic carbon center on a suitable brominated methane (B114726) derivative. The most direct precursor for this would be dibromomethane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. pearson.com The lone pair of electrons on the nitrogen atom of trimethylamine attacks one of the carbon atoms in dibromomethane, displacing a bromide ion as the leaving group to form the desired quaternary ammonium salt.
Optimization of this synthesis focuses on several key parameters:
Solvent Choice: The Menschutkin reaction involves the formation of a dipolar transition state which is more polar than the reactants. researchgate.net Therefore, the reaction rate is significantly enhanced by using polar solvents, particularly polar aprotic solvents like acetonitrile, acetone, or dimethylformamide (DMF), which can stabilize this transition state. wikipedia.orgresearchgate.net
Temperature Control: Like most SN2 reactions, the rate increases with temperature. However, careful temperature control is necessary to prevent side reactions or decomposition of the product. Reactions are often conducted at moderate temperatures, sometimes with gentle heating to achieve a reasonable reaction time. chemicalbook.com
Reactant Stoichiometry: To ensure the reaction proceeds to completion and to minimize unreacted starting materials, the stoichiometry can be adjusted. Often, a slight excess of one reactant might be used, depending on the ease of separation from the final product. science-revision.co.ukchemguide.co.uk The product often precipitates from the reaction mixture, which simplifies purification. chemicalbook.com
Innovations in this area include the use of continuous flow reactors, which can offer better control over reaction parameters like temperature and mixing, leading to improved yields and scalability. google.com
The principles of green chemistry are increasingly being applied to the synthesis of quaternary ammonium compounds. The goal is to reduce the environmental impact of the production process. Key considerations include:
Atom Economy: The Menschutkin reaction is inherently atom-economical, as it is an addition reaction where all atoms of the reactants are incorporated into the final product.
Solvent Selection: A major focus of sustainable synthesis is the replacement of hazardous solvents. Traditional solvents like chlorinated hydrocarbons are being phased out in favor of greener alternatives such as alcohols, water, or even solvent-free conditions where possible. wikipedia.orgresearchgate.net
Energy Efficiency: Methodologies like microwave-assisted synthesis are being explored to reduce reaction times and energy consumption. These methods can accelerate the rate of quaternization reactions significantly compared to conventional heating.
Renewable Feedstocks: While not directly applicable to this specific small molecule, a broader trend in the synthesis of quaternary ammonium compounds is the use of starting materials derived from renewable resources. nih.gov
Kinetic and Thermodynamic Profiling of this compound Formation
Understanding the kinetics and thermodynamics of the formation of this compound is crucial for process control and optimization. The analysis is primarily based on the well-studied Menschutkin reaction.
The synthesis of this compound via the Menschutkin reaction is a classic example of a second-order reaction. The rate of the reaction is dependent on the concentration of both the tertiary amine (trimethylamine) and the alkyl halide (dibromomethane).
The rate law is empirically determined and can be expressed as: Rate = k[ (CH₃)₃N ] [ CH₂Br₂ ]
Where:
k is the second-order rate constant.
[(CH₃)₃N] is the concentration of trimethylamine.
[CH₂Br₂] is the concentration of dibromomethane.
Table 1: Representative Second-Order Rate Constants for a Menschutkin Reaction (Triethylamine with Ethyl Iodide) in Various Solvents at 25°C This table illustrates the strong influence of solvent polarity on reaction rates for a similar SN2 quaternization reaction.
| Solvent | Dielectric Constant (ε) | Rate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹) |
|---|---|---|
| Hexane | 1.9 | 0.5 |
| Benzene | 2.3 | 81.3 |
| Acetone | 20.7 | 500 |
| Nitrobenzene | 34.8 | 4270 |
Data adapted from analogous reaction studies to illustrate solvent effects.
The reaction pathway for the SN2 quaternization proceeds through a single transition state where the new C-N bond is forming at the same time as the C-Br bond is breaking. This transition state has a significant separation of charge and is thus highly polar.
The activation energy (Ea) is the minimum energy required for the reactants to reach this transition state. It is a critical parameter that dictates the temperature sensitivity of the reaction rate, as described by the Arrhenius equation.
k = A * e(-Ea/RT)
The activation energy for the Menschutkin reaction is strongly influenced by the solvent. Polar solvents stabilize the charged transition state more effectively than the neutral reactants, which lowers the activation energy and accelerates the reaction. researchgate.net For example, computational studies on the reaction between trimethylamine and ethyl iodide have shown that the activation free energy in the gas phase is significantly higher than in a polar solvent like water. researchgate.net
Table 2: Calculated Activation Energies for a Representative Menschutkin Reaction in Different Media This table shows illustrative data on how solvent polarity dramatically lowers the energy barrier for SN2 quaternization.
| Medium | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |
|---|---|
| Gas Phase | ~33 |
| Benzene (non-polar) | ~26 |
| Water (polar) | ~19 |
Data derived from computational studies on analogous reactions (e.g., trimethylamine and ethyl iodide) to demonstrate the principle. researchgate.net
Thermodynamic Equilibrium Constants and Driving Forces in Synthesis
The synthesis of this compound, typically from trimethylamine and dibromomethane, is governed by fundamental thermodynamic principles. The reaction is a nucleophilic substitution (specifically, an SN2 quaternization reaction), which is generally exothermic and exergonic.
Enthalpic Contributions: The reaction is enthalpically favorable due to the formation of a strong carbon-nitrogen (C-N) bond, which releases a significant amount of energy. Although energy is required to break the carbon-bromine (C-Br) bond in dibromomethane, the net energy change from bond formation and breakage is negative, making the reaction exothermic.
Entropic Contributions: The reaction involves two separate molecules (trimethylamine and dibromomethane) combining to form a single, more ordered product molecule. This leads to a decrease in translational entropy, which is entropically unfavorable. However, the magnitude of the negative enthalpy change typically outweighs the unfavorable entropy term, ensuring the spontaneity of the reaction.
While specific equilibrium constants (Keq) for the synthesis of this compound are not extensively documented in the literature, they are expected to be large, signifying that the equilibrium lies far to the side of the product. The reaction is often driven to completion by using an excess of one reactant or by the precipitation of the solid quaternary ammonium salt product from the reaction solvent, effectively removing it from the equilibrium.
| Thermodynamic Parameter | Influence on Synthesis | Expected Value for Synthesis |
| ΔG (Gibbs Free Energy) | Determines spontaneity | Negative (Spontaneous) |
| ΔH (Enthalpy) | Heat released/absorbed | Negative (Exothermic) |
| ΔS (Entropy) | Change in disorder | Negative (Unfavorable) |
| Keq (Equilibrium Constant) | Position of equilibrium | Large (>1) |
In-depth Elucidation of Reaction Mechanisms Involving this compound
The reactivity of this compound is centered on its structure as a quaternary ammonium salt, making it a source of bromide ions and a participant in various reaction mechanisms.
The characterization of reaction intermediates is crucial for understanding reaction mechanisms. For reactions involving this compound, a combination of spectroscopic and computational methods is employed.
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are vital. nih.gov For instance, in its synthesis, ¹H NMR spectroscopy would be used to monitor the disappearance of the trimethylamine signal and the appearance of new signals corresponding to the N-methyl and N-methylene groups of the product. Mass spectrometry can be used to detect charged intermediates in the gas phase, providing insights into reaction pathways, particularly in catalytic cycles. nih.gov
Crystallographic Data: X-ray crystallography provides definitive structural information. For (Bromomethyl)trimethylammonium bromide, crystallographic studies have determined precise bond lengths and angles. The C-Br bond distance has been reported as 1.943 Å, and it was noted that both the cation and the bromide anion lie on crystallographic mirror planes. researchgate.net This structural data is foundational for computational modeling.
Computational Modeling: Density Functional Theory (DFT) is a powerful tool for studying intermediates that may be too transient to observe experimentally. nih.gov Calculations can predict the geometries, energies, and spectroscopic properties (like vibrational frequencies or NMR chemical shifts) of reactants, transition states, and products. For example, DFT could be used to model the structure of the ion pair in different solvents or to investigate the electronic properties that govern its reactivity. nih.govresearchgate.net
Understanding the transition state is key to explaining reaction rates and mechanisms, a concept formalized by Transition State Theory (TST). wikipedia.orglibretexts.org
The synthesis of this compound via the SN2 mechanism proceeds through a single transition state. In this state, the nitrogen atom of trimethylamine is partially bonded to the methylene (B1212753) carbon, and the C-Br bond is partially broken. The geometry around the carbon atom is trigonal bipyramidal. libretexts.org
Computational chemistry is indispensable for mapping the reaction pathway. By calculating the potential energy surface, chemists can identify the lowest energy path from reactants to products. This "map" reveals the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. youtube.com The reaction coordinate diagram visually represents this pathway, showing the energy of the system as it progresses from reactants, through the transition state, to the products. For multi-step reactions, this mapping can identify all intermediates and transition states, helping to determine the rate-determining step, which is the one with the highest activation energy. youtube.comresearchgate.net
While this compound is achiral, it can be involved in reactions where stereochemistry and regioselectivity are critical outcomes. For instance, when used as a bromide source or catalyst in the bromination of unsaturated compounds, it can influence which isomer is formed.
Regioselectivity: In the electrophilic addition of bromine to an unsymmetrical alkene, the reaction proceeds through a cyclic bromonium ion intermediate. The subsequent attack by a nucleophile (like Br⁻) typically occurs at the more substituted carbon atom. stackexchange.com This is because the more substituted carbon can better stabilize the partial positive charge in the transition state. The use of specific brominating agents can enhance this selectivity. nih.govnih.gov For example, reagents like N-bromosuccinimide (NBS) are often used for regioselective brominations. nih.gov While not a primary brominating agent itself, this compound can act as a bromide ion source or a phase transfer catalyst, influencing the reaction environment and thereby affecting the regiochemical outcome.
Stereochemical Control: N-bromoamide reagents have been central to developing advanced stereoselective bromofunctionalization of alkenes. researchgate.netrsc.org These reactions often involve a chiral catalyst that interacts with the substrate and the brominating agent to control the formation of a specific stereoisomer (enantiomer or diastereomer). The mechanism involves the formation of a bromonium ion, and the chiral catalyst directs the nucleophile to attack from a specific face, leading to a stereoselective product.
Catalytic Roles of this compound in Organic Transformations
Quaternary ammonium salts are widely recognized for their role as phase-transfer catalysts.
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). ijirset.comiajpr.com this compound is structurally suited to function as a phase-transfer catalyst.
The mechanism of PTC involving a quaternary ammonium salt like this compound can be described by the following steps:
Anion Exchange: In the aqueous phase, the bromide anion of the catalyst can be exchanged for the reactant anion (e.g., CN⁻, OH⁻) that needs to be transferred to the organic phase.
Transfer to Organic Phase: The newly formed ion pair, consisting of the bulky, lipophilic quaternary ammonium cation and the reactant anion, has sufficient organic character to be extracted from the aqueous phase into the organic phase. operachem.com
Reaction in Organic Phase: In the organic phase, the reactant anion is only weakly solvated and loosely associated with the large quaternary cation. This "naked" anion is highly reactive and readily attacks the organic substrate. princeton.edu For example, in a nucleophilic substitution, the transferred anion attacks an alkyl halide, forming the product.
Catalyst Regeneration: The anion of the leaving group from the organic substrate (e.g., Br⁻) pairs with the quaternary ammonium cation and is transported back to the aqueous phase, thus completing the catalytic cycle and regenerating the catalyst. operachem.com
The efficiency of a phase-transfer catalyst is determined by the lipophilicity of its cation. While very small cations like tetramethylammonium (B1211777) are too water-soluble, the trimethyl(bromomethyl) group provides a balance that can enable its function as a PTC. operachem.com The increased reactivity afforded by PTC allows for milder reaction conditions, faster reaction rates, and higher yields. ijirset.com
| Catalyst | Typical Application | Relative Efficiency Factor |
| Tetrabutylammonium Bromide (TBAB) | General purpose SN2, C-alkylation | High |
| Benzyltriethylammonium Chloride (TEBAC) | Dichlorocarbene generation, alkylations | High |
| This compound | Potential for SN2, brominations | Moderate (Hypothesized) |
| Cetyl Trimethyl Ammonium Bromide (CTAB) | Micelle-catalyzed reactions, surfactant | Varies with application phasetransfercatalysis.com |
Theoretical and Computational Chemistry Investigations of Bromo N,n,n Trimethylmethanaminium Bromide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular geometry, and reactivity. For an ionic compound like Bromo-N,N,N-trimethylmethanaminium bromide, these calculations can elucidate the nature of the cation-anion interactions and the electronic characteristics of the quaternary ammonium (B1175870) cation.
Frontier Molecular Orbital Theory and Electron Density Distributions
In a hypothetical analysis of the Bromo-N,N,N-trimethylmethanaminium cation, the HOMO would likely be located on the bromide anion, indicating its role as an electron donor. The LUMO would be associated with the cation, specifically around the positively charged nitrogen and the adjacent methylene (B1212753) group, highlighting its susceptibility to nucleophilic attack. The electron density would be significantly higher around the electronegative bromine and nitrogen atoms.
Illustrative Data Table for FMO Analysis of a Quaternary Ammonium Cation (Note: This data is hypothetical and for illustrative purposes only)
| Orbital | Energy (eV) | Primary Atomic Contributions |
| LUMO+1 | 1.2 | C-H (methyl groups) |
| LUMO | -3.5 | N-C, C-Br bonds |
| HOMO | -9.8 | Bromide anion p-orbitals |
| HOMO-1 | -11.2 | C-N sigma bonds |
Electrostatic Potential Surfaces and Charge Topography of the Compound
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.netresearchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich), while blue areas signify positive potential (electron-poor). researchgate.net
For this compound, the MEP surface of the cation would show a strong positive potential (blue) concentrated around the quaternary nitrogen and its methyl groups. The bromide anion would be a region of strong negative potential (red). This visualization would clearly illustrate the electrostatic attraction between the cation and anion. The charge topography would reveal localized areas of charge concentration, which are crucial for understanding intermolecular interactions in the solid state and in solution.
Advanced Bonding Analysis (e.g., Natural Bond Orbital, Quantum Theory of Atoms in Molecules)
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. wisc.eduwikipedia.org This method quantifies the delocalization of electron density from filled "donor" NBOs to empty "acceptor" NBOs, which corresponds to stabilizing electronic interactions. wikipedia.org For the Bromo-N,N,N-trimethylmethanaminium cation, NBO analysis would characterize the C-N and C-H bonds, as well as any hyperconjugative interactions that contribute to its stability.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for the properties of atoms within a molecule to be defined and calculated. wikipedia.orgamercrystalassn.orgwiley-vch.de This theory identifies bond critical points (BCPs) in the electron density, which are indicative of a chemical bond. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, can be used to characterize the nature of the chemical bond (e.g., covalent vs. ionic). In this compound, QTAIM would be used to quantify the ionic character of the interaction between the cation and the bromide anion.
Illustrative NBO and QTAIM Data (Note: This data is hypothetical and for illustrative purposes only)
| NBO Interaction (Donor -> Acceptor) | Stabilization Energy (kcal/mol) |
| LP(Br-) -> σ(N-C) | 0.5 |
| σ(C-H) -> σ(N-C) | 2.1 |
| QTAIM Bond Critical Point | Electron Density (ρ) | Laplacian (∇²ρ) |
| N-C | 0.25 | -0.8 |
| C-H | 0.28 | -0.9 |
| N...Br (ion-pair) | 0.01 | +0.05 |
Molecular Dynamics Simulations and Conformational Landscape of this compound
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of molecules, including their conformational changes and interactions with their environment.
Solvation Effects and Ion-Pair Dynamics in Varied Media
The behavior of an ionic compound like this compound is highly dependent on its solvent environment. MD simulations can be used to model the solvation process by surrounding the ion pair with a large number of solvent molecules (e.g., water, ethanol). These simulations can reveal the structure of the solvation shells around the cation and anion and quantify the strength of the solute-solvent interactions.
Furthermore, MD simulations can be used to study ion-pair dynamics. This includes investigating the formation and dissociation of contact ion pairs (where the cation and anion are in direct contact) and solvent-separated ion pairs (where one or more solvent molecules are located between the ions). The dynamics of these processes are crucial for understanding the compound's properties in solution, such as its conductivity and reactivity.
Conformational Preferences and Interconversion Pathways
While the Bromo-N,N,N-trimethylmethanaminium cation is relatively rigid, the C-C and C-N bonds can still undergo torsional rotations, leading to different conformations. MD simulations can be used to explore the conformational landscape of the cation and identify the most stable conformers. By analyzing the simulation trajectory, it is possible to determine the relative energies of different conformations and the energy barriers for interconversion between them. This information is important for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For more flexible quaternary ammonium compounds, conformational analysis is a key aspect of understanding their biological activity and material properties. researchgate.net
Aggregation Phenomena and Self-Assembly in Concentrated Systems
In concentrated aqueous systems, this compound, as a quaternary ammonium salt (QAS), is subject to complex aggregation and self-assembly phenomena driven by a balance of electrostatic, hydrophobic, and ion-specific interactions. Computational studies, particularly all-atom molecular dynamics (MD) simulations, provide significant insight into these processes. The self-assembly of similar cationic surfactants is often observed to occur in distinct stages. nih.gov Initially, a rapid aggregation of monomers forms small, disordered oligomers. nih.gov This is followed by a ripening process, where larger aggregates grow at the expense of smaller, less stable ones. nih.gov A final, slower stage can involve collisions and fusion between these larger micelles. nih.gov
The molecular structure of Bromo-N,N,N-trimethylmethanaminium, with its charged headgroup and short bromomethyl group, suggests that its aggregation behavior would be primarily governed by ion-pairing and hydration effects rather than extensive hydrophobic chain packing. nih.gov MD simulations on related systems reveal that water molecules play a critical role, preferentially solvating the anions and headgroups. nih.govresearchgate.net The bromide counter-ion is known to significantly enhance micellar formation compared to chloride, which is attributed to higher association constants between the surfactant and the Br⁻ ion. nih.gov This suggests that the equilibrium between the monomers, counter-ions, and micelles is a key factor. nih.gov The resulting aggregates, such as spheroidal micelles, typically feature a hydrophilic corona of the quaternary ammonium headgroups, with the bromide counter-ions forming a Stern layer around them. nih.gov
Predictive Spectroscopic Modeling and Interpretative Paradigms for this compound
Vibrational Spectroscopy (IR/Raman) Frequency Prediction and Mode Assignment
Theoretical prediction of vibrational spectra (Infrared and Raman) for this compound can be achieved with high accuracy using quantum mechanical methods, particularly Density Functional Theory (DFT). cardiff.ac.ukbohrium.com Functionals such as B3LYP, paired with appropriate basis sets like 6-311++G(d,p), have been shown to provide a good match between computed and measured Raman spectra. bohrium.com These calculations, based on the harmonic approximation of the potential energy surface, yield vibrational frequencies and intensities that are crucial for assigning experimental spectral peaks to specific molecular motions. cardiff.ac.uk
For this compound, the predicted spectrum would be characterized by distinct vibrational modes associated with its functional groups. The high-frequency region would be dominated by the symmetric and asymmetric stretching modes of the C-H bonds in the methyl (CH₃) and methylene (CH₂Br) groups. The C-N bond stretching vibrations of the quaternary ammonium core would also present characteristic peaks. Lower frequency regions would contain bending, scissoring, wagging, and rocking motions of the CH₃ and CH₂ groups, as well as the C-Br stretching vibration, which is expected to be found in the far-infrared region. Raman spectroscopy is particularly sensitive to vibrations of symmetric, non-polar bonds, while IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, making the two techniques complementary. photothermal.com
Table 1: Predicted Vibrational Frequencies and Mode Assignments for Bromo-N,N,N-trimethylmethanaminium Cation Note: These are representative frequencies based on DFT calculations of similar functional groups. Actual values require specific computation for the target molecule.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Spectroscopy Type |
| 3050 - 2950 | C-H Asymmetric & Symmetric Stretch (CH₃ groups) | IR / Raman |
| 2980 - 2900 | C-H Asymmetric & Symmetric Stretch (CH₂ group) | IR / Raman |
| 1490 - 1470 | C-H Asymmetric Bending (CH₃ groups) | IR / Raman |
| 1470 - 1450 | CH₂ Scissoring (Bending) | IR / Raman |
| 1420 - 1380 | C-H Symmetric Bending (CH₃ groups) | IR / Raman |
| 1280 - 1200 | CH₂ Wagging | IR / Raman |
| 1150 - 900 | C-N Asymmetric & Symmetric Stretch | IR / Raman |
| 980 - 900 | CH₃ Rocking | IR / Raman |
| 700 - 500 | C-Br Stretch | IR / Raman |
Nuclear Magnetic Resonance Chemical Shift Calculations and Conformational Correlation
Computational chemistry provides powerful tools for the prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, which is invaluable for structural elucidation. scholaris.ca Methods based on DFT can achieve high accuracy, with mean absolute errors for ¹H shifts below 0.2 ppm and for ¹³C shifts below 2 ppm when conformational isomers are properly considered. nih.gov For this compound, the chemical shifts are strongly influenced by the electron-withdrawing effects of the positively charged quaternary nitrogen and the adjacent bromine atom.
The protons of the three equivalent N-methyl groups (N-(CH₃)₃) are expected to be significantly deshielded by the positive charge on the nitrogen, leading to a downfield chemical shift. The protons of the bromomethyl group (-CH₂Br) would be even further downfield due to the combined inductive effects of the adjacent nitrogen cation and the electronegative bromine atom. docbrown.info Similarly, for the ¹³C spectrum, the methyl carbons and the methylene carbon would be shifted downfield. Computational models can precisely quantify these shifts. modgraph.co.uk Furthermore, these calculations can correlate chemical shifts with molecular conformation. By calculating the Boltzmann-averaged chemical shifts over a population of low-energy conformers (arising from rotation around the C-N and C-C bonds), a more accurate prediction that reflects the dynamic nature of the molecule in solution can be achieved. nih.govnih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Bromo-N,N,N-trimethylmethanaminium Cation Note: Values are estimates based on DFT prediction principles and data for analogous structures. docbrown.infomodgraph.co.uk Solvent effects can alter these values.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H | N-(C H₃)₃ | ~3.2 - 3.5 | Deshielded by adjacent N⁺ cation |
| ¹H | -C H₂Br | ~4.5 - 5.0 | Strongly deshielded by adjacent N⁺ and Br |
| ¹³C | N-(C H₃)₃ | ~55 - 60 | Deshielded by adjacent N⁺ cation |
| ¹³C | -C H₂Br | ~65 - 70 | Strongly deshielded by adjacent N⁺ and Br |
Electronic Absorption Spectra (UV-Vis) Modeling and Exciton Dynamics
Modeling the electronic absorption (UV-Vis) spectrum of this compound is typically performed using Time-Dependent Density Functional Theory (TD-DFT). ohio-state.eduacs.org As a saturated aliphatic quaternary ammonium salt, the isolated cation does not possess traditional chromophores that absorb in the visible or near-UV region. Its electronic transitions are expected to be high-energy σ → σ* or n → σ* transitions, occurring in the far-UV region of the spectrum, likely below 200 nm. TD-DFT calculations can predict the energies of these vertical electronic excitations, although computed values can sometimes be blue-shifted compared to experimental results. researchgate.net
In the context of the aggregated systems discussed in section 3.2.3, the concept of exciton dynamics becomes highly relevant. nih.govarxiv.org When molecules are in close proximity within an aggregate, their transition dipoles can couple through Coulombic interactions. This coupling causes the individual molecular electronic excitations to delocalize over multiple molecules, forming collective excited states known as Frenkel excitons. arxiv.org This delocalization can significantly alter the absorption spectrum compared to that of the isolated monomer. Depending on the geometric arrangement of the molecules in the aggregate, this excitonic coupling can lead to a blue-shift (H-aggregation) or a red-shift (J-aggregation) of the absorption band. The dynamics of these excitons—how they are formed, how they migrate through the aggregate, and how they decay—are central to understanding the photophysical properties of the concentrated system. nih.govnih.gov Modeling these dynamics requires advanced theoretical approaches that account for both the electronic coupling between monomers and their interaction with the surrounding environment. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies for Bromo N,n,n Trimethylmethanaminium Bromide
Single Crystal and Powder X-Ray Diffraction for Solid-State Structural Analysis
Polymorphism, Co-crystallization, and Solid-State Phase Transitions
The solid-state behavior of quaternary ammonium (B1175870) salts like (3-Bromopropyl)trimethylammonium bromide is complex and can be influenced by factors such as temperature, pressure, and the presence of other molecules. While specific studies on the polymorphism of (3-Bromopropyl)trimethylammonium bromide are not extensively documented in publicly available literature, the behavior of analogous long-chain quaternary ammonium surfactants and simpler ammonium halides provides insight into the potential solid-state phenomena of this compound.
Long-chain quaternary ammonium surfactants are known to exhibit rich thermotropic behavior, including multiple solid-solid phase transitions before reaching their melting point. researchgate.net These transitions are often associated with changes in the packing of the alkyl chains and the arrangement of the polar head groups. researchgate.net For instance, studies on N,N-diethyl-N-(2-hydroxyethyl)-N-octadecylammonium bromide have revealed the formation of ordered smectic phases upon heating. researchgate.net The introduction of functional groups, such as hydroxyls, can influence these transitions through mechanisms like hydrogen bonding. researchgate.net
Differential Scanning Calorimetry (DSC) is a primary tool for detecting such phase transitions, revealing the temperatures and enthalpies associated with these structural changes. X-ray Diffraction (XRD) at variable temperatures is then used to determine the specific crystalline structures of the different solid phases (polymorphs). For example, kinetic studies on simple ammonium halides like ammonium bromide (NH₄Br) have utilized DSC and time-resolved powder diffraction to characterize phase transitions between different crystal systems. researchgate.netmq.edu.au
Co-crystallization is another important aspect of the solid-state chemistry of ammonium salts. Quaternary ammonium bromides can form co-crystals with other molecules, leading to materials with novel properties. In the context of high energy density electrolytes for hydrogen-bromine redox flow batteries, quaternary ammonium cations are known to form solid crystalline phases or liquid fused salts with polybromides. mdpi.com The formation of these co-crystals or fused salts is dependent on the concentration and can be characterized by techniques such as visual observation of phase separation and spectroscopic methods. mdpi.com
| Technique | Application in Solid-State Analysis | Relevant Findings for Analogous Compounds |
| Differential Scanning Calorimetry (DSC) | Detection of phase transition temperatures and enthalpies. | Revealed multiple solid-solid phase transitions in long-chain quaternary ammonium surfactants. researchgate.net |
| X-ray Diffraction (XRD) | Determination of crystal structures of different polymorphs. | Characterized transitions from monoclinic to orthorhombic syngony in similar surfactants. |
| Polarizing Optical Microscopy (POM) | Observation of mesophase textures and phase transitions. | Identified smectic phases in hydroxyl-substituted quaternary ammonium surfactants. researchgate.net |
Disorder and Defects in the Crystalline Lattice of (3-Bromopropyl)trimethylammonium Bromide
The crystalline lattice of ionic compounds such as (3-Bromopropyl)trimethylammonium bromide is not perfect and can contain various types of disorder and defects. These imperfections can significantly influence the material's physical and chemical properties. While specific research into the lattice defects of (3-Bromopropyl)trimethylammonium bromide is limited, studies on related alkylammonium halides provide a framework for understanding potential defects.
One common type of defect in ammonium halides is related to the orientation of the ammonium cation within the lattice. In alkylammonium lead halide perovskites, for example, the organic cations can exhibit rotational motion, and the "freezing" of this motion at lower temperatures can lead to phase transitions. researchgate.net It is plausible that the trimethylammonium headgroup in (3-Bromopropyl)trimethylammonium bromide could exhibit similar orientational disorder.
Point defects, such as vacancies and interstitials, are also expected. In ammonium halides, irradiation can lead to the creation of defects. osti.gov For instance, in ammonium chlorides and bromides, Vₖ-centers (a halogen₂⁻ molecular ion occupying two adjacent halide ion sites) have been identified after UV irradiation. osti.gov Another critical aspect, particularly in more complex structures like perovskites containing alkylammonium halides, is the presence of proton defects, which can affect material stability. nih.gov The interaction with water can play a role in mediating proton transfer and stabilizing the alkylammonium cations within the lattice. nih.gov
The study of these defects often involves a combination of spectroscopic and diffraction techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for identifying and characterizing paramagnetic defects like Vₖ-centers. High-resolution X-ray diffraction can reveal information about lattice strain and disorder.
| Defect Type | Description | Potential Impact | Relevant Analogues |
| Orientational Disorder | Random orientation of the trimethylammonium headgroup. | Influence on phase transitions and dielectric properties. | Alkylammonium lead halide perovskites researchgate.net |
| Point Defects (e.g., Vₖ-centers) | Missing or displaced ions in the lattice. | Affects optical and electronic properties. | Ammonium halides osti.gov |
| Proton Defects | Presence of protonated or deprotonated species. | Can impact chemical stability. | Alkylammonium lead halide perovskites nih.gov |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Interaction Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is indispensable for elucidating the molecular structure and intermolecular interactions of (3-Bromopropyl)trimethylammonium bromide. rtilab.comresearchgate.net
Detailed Vibrational Assignments and Functional Group Characterization
The FT-IR and Raman spectra of (3-Bromopropyl)trimethylammonium bromide exhibit characteristic bands corresponding to the vibrations of its constituent functional groups. The interpretation of these spectra allows for a detailed "fingerprint" of the molecule. rtilab.com
The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the propyl chain and the trimethylammonium headgroup are typically observed in the 2800-3000 cm⁻¹ region in both FT-IR and Raman spectra. The asymmetric and symmetric stretching and bending vibrations of the N⁺(CH₃)₃ group give rise to a series of characteristic bands. The C-N stretching vibrations are also identifiable. The propyl chain's CH₂ rocking and twisting modes appear in the fingerprint region (below 1500 cm⁻¹). A crucial vibration for this molecule is the C-Br stretch, which is expected to appear at lower wavenumbers, typically in the 500-700 cm⁻¹ range.
Available spectral data for (3-Bromopropyl)trimethylammonium bromide confirms these general assignments. chemicalbook.com Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental spectra. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |
| C-H Stretch | 2800 - 3000 | -CH₃, -CH₂- |
| N⁺(CH₃)₃ Asymmetric/Symmetric Stretch | ~3020 / ~2950 | Trimethylammonium |
| CH₂ Bend (Scissoring) | ~1470 | Propyl Chain |
| C-N Stretch | 900 - 1200 | C-N⁺ Bond |
| C-Br Stretch | 500 - 700 | Bromopropyl |
Surface-Enhanced Raman Scattering (SERS) for Trace Analysis and Surface Interactions
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique capable of detecting molecules at very low concentrations. nih.gov This makes it a powerful tool for the trace analysis of quaternary ammonium compounds and for studying their interactions with surfaces. nih.gov The SERS effect relies on the enhancement of the Raman signal when a molecule is adsorbed onto or in close proximity to a nanostructured metal surface, typically gold or silver. nih.gov
For a molecule like (3-Bromopropyl)trimethylammonium bromide, SERS can be particularly useful. The positively charged quaternary ammonium headgroup can promote electrostatic interaction with negatively charged or functionalized SERS substrates, facilitating detection. nih.gov Studies have shown that the presence of quaternary ammonium compounds can even modulate the SERS signal of other analytes in a concentration-dependent manner, an effect termed QAM-SERS (Quaternary-Ammonium-Modulated SERS). nih.gov
The application of SERS to (3-Bromopropyl)trimethylammonium bromide could be envisioned for several purposes:
Trace Detection: Identifying residual amounts of the compound in reaction mixtures or environmental samples.
Surface Interaction Studies: Investigating how the molecule adsorbs onto different surfaces, which is relevant to its applications as a surfactant and in the synthesis of nanomaterials. sigmaaldrich.com For instance, SERS could probe the orientation of the molecule on a surface, revealing whether the bromo- or the ammonium-terminated end is interacting with the substrate.
In-situ Monitoring: Following reactions involving (3-Bromopropyl)trimethylammonium bromide in real-time.
The development of a SERS-based detection method would typically involve optimizing the SERS substrate (e.g., gold or silver nanoparticles) and potentially using agents to promote specific interactions. researchgate.net
Hyphenated Analytical Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a detection method, are essential for the comprehensive analysis of chemical compounds, including assessing purity and identifying by-products.
Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity and By-Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS): The direct analysis of ionic and non-volatile compounds like quaternary ammonium salts by GC-MS is challenging. chromforum.org However, a common approach involves in-port pyrolysis, where the high temperature of the GC injector (e.g., 250 °C) causes the quaternary ammonium halide to decompose into volatile products. american.edunih.gov This decomposition typically follows a Hofmann elimination or a nucleophilic substitution pathway, yielding tertiary amines and alkyl halides. american.eduresearchgate.net
For (3-Bromopropyl)trimethylammonium bromide, pyrolysis would likely produce volatile species such as trimethylamine (B31210), 3-bromopropyldimethylamine, and various brominated or unsaturated hydrocarbons. These degradation products can then be separated by the GC column and identified by the mass spectrometer. This method is effective for confirming the structure and identifying potential thermally induced by-products. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is generally more suitable for the direct analysis of ionic and non-volatile compounds. Reversed-phase liquid chromatography coupled with a mass spectrometer can be used for the quantitative determination of (3-Bromopropyl)trimethylammonium bromide and its potential impurities. calpaclab.com The compound can be separated from non-ionic and less polar by-products on a C18 column, and the mass spectrometer provides highly specific detection of the parent cation (m/z corresponding to [C₆H₁₅BrN]⁺). This technique is ideal for assessing the purity of a sample and quantifying known impurities without the complication of thermal degradation.
| Technique | Principle of Analysis | Analytes Detected | Primary Application |
| GC-MS | Pyrolysis in the injector followed by separation and detection of volatile products. | Tertiary amines, alkyl halides, etc. american.eduresearchgate.net | Structural confirmation, identification of thermal degradation products. |
| LC-MS | Liquid phase separation followed by mass spectrometric detection of the intact ion. | Intact (3-Bromopropyl)trimethylammonium cation, non-volatile impurities. | Purity assessment, quantification of impurities. calpaclab.com |
Capillary Electrophoresis (CE) for High-Resolution Separation and Quantification
Capillary Electrophoresis (CE) represents a powerful analytical technique for the high-resolution separation and quantification of ionic species, making it an exemplary method for the characterization of Bromo-N,N,N-trimethylmethanaminium bromide, more formally known as (3-Bromopropyl)trimethylammonium bromide. This compound, being a quaternary ammonium salt, exists as a permanently charged cation in solution, which allows for direct analysis by CE with high efficiency and precision.
The most fundamental mode of CE, Capillary Zone Electrophoresis (CZE), is particularly well-suited for this analysis. youtube.comlibretexts.org The principle of CZE is based on the differential migration of ions within a narrow, fused-silica capillary filled with a conductive buffer solution under the influence of a strong electric field. libretexts.orgwikipedia.org The separation of analytes is governed by their unique electrophoretic mobility, which is a function of the ion's charge-to-size ratio. libretexts.org For (3-Bromopropyl)trimethylammonium, its constant positive charge ensures consistent migration towards the cathode.
Detection is commonly achieved using direct or indirect UV-Vis absorbance. wikipedia.org While the analyte itself may lack a strong chromophore for direct detection at common wavelengths, indirect photometric detection can be employed. This involves adding a chromophoric ion to the buffer, which creates a high background absorbance; the non-absorbing analyte displaces these ions, causing a decrease in absorbance as it passes the detector. thermofisher.com Alternatively, if higher sensitivity is required, CE can be coupled with mass spectrometry (CE-MS) to provide both quantification and structural confirmation. nih.gov
Detailed Research Findings
While specific research on the CE analysis of (3-Bromopropyl)trimethylammonium bromide is not extensively published, data from studies on similar quaternary ammonium compounds (QACs) demonstrate the high performance of the technique. nih.govnih.govnih.govacs.org The findings typically show excellent linearity over a range of concentrations, low limits of detection (LOD) and quantification (LOQ), and high precision. Based on these analogous studies, the expected performance characteristics for a validated CE method for (3-Bromopropyl)trimethylammonium bromide are summarized below.
Table 1: Representative Performance Data for the Quantification of (3-Bromopropyl)trimethylammonium Bromide using Capillary Electrophoresis
| Parameter | Expected Value | Reference Methodology |
|---|---|---|
| Linear Range | 5 - 100 µg/mL | Based on CZE analysis of similar QACs nih.govaesan.gob.es |
| Correlation Coefficient (r²) | > 0.999 | Typical for validated CE methods nih.govaesan.gob.es |
| Limit of Detection (LOD) | 1.0 µg/mL | Based on CE-UV and CE-MS for QACs nih.govnih.gov |
| Limit of Quantification (LOQ) | 5.0 µg/mL | Based on CE-UV and CE-MS for QACs nih.govaesan.gob.es |
| Precision (RSD%) | < 3% | Intra-day and inter-day precision nih.gov |
Hypothetical CE Method Parameters
The development of a robust CE method for the analysis of (3-Bromopropyl)trimethylammonium bromide would involve the optimization of several key parameters. The following table outlines a hypothetical, yet scientifically sound, set of conditions for its high-resolution separation and quantification.
Table 2: Example Capillary Zone Electrophoresis (CZE) Method for (3-Bromopropyl)trimethylammonium Bromide Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | Commercial Capillary Electrophoresis System | Provides stable voltage, temperature control, and automated injection. labcompare.com |
| Capillary | Uncoated Fused-Silica, 50 µm i.d., 60 cm total length (50 cm effective) | Standard for CZE, providing good resolution and efficiency. nih.gov |
| Background Electrolyte (BGE) | 70 mM Sodium Acetate (B1210297), 60 mM Trifluoroacetic Acid in Methanol/Acetonitrile (60:40, v/v) | Non-aqueous conditions can enhance separation of QACs. nih.gov |
| Separation Voltage | +10 kV | Provides efficient migration and reasonable analysis time. nih.gov |
| Capillary Temperature | 25 °C | Ensures reproducible migration times. nih.gov |
| Injection | Hydrodynamic (Pressure: 0.5 psi for 5 s) | Simple, reproducible method for sample introduction. nih.gov |
| Detection | Direct UV at 214 nm | Wavelength suitable for detecting the analyte without a major chromophore. nih.gov |
Environmental Fate, Transport, and Degradation Research of Bromo N,n,n Trimethylmethanaminium Bromide
Biodegradation Pathways and Microbial Transformation Mechanisms
The biodegradation of QACs is influenced by their chemical structure, particularly the length of the alkyl chains. researchgate.netnih.gov While long-chain QACs are known to be biodegradable under aerobic conditions, the degradation of short-chain QACs like Bromo-N,N,N-trimethylmethanaminium bromide is less well-documented. nih.govacs.org However, studies on tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), which shares the same cationic structure, indicate that aerobic degradation is possible. Microorganisms such as Mycobacterium sp. and Hyphomicrobium sp. have been identified as potential degraders of TMAH. nih.gov The degradation process for TMAH has been shown to follow Monod-type kinetics, with the degradation rate dependent on the initial concentration. nih.gov
Adsorption, Leaching, and Transport Dynamics in Environmental Matrices (Soil, Water)
The transport and fate of this compound in the environment are governed by adsorption processes, primarily in soil and sediment. As a cationic compound, the trimethylmethanaminium cation is expected to adsorb to negatively charged components of soil and sediment, such as clay minerals and organic matter. researchgate.neteagri.org This adsorption is driven by ion exchange, where the QAC cation replaces other cations like calcium, magnesium, sodium, and potassium at exchange sites. jeeng.net The cation exchange capacity (CEC) of the soil is a key factor influencing the extent of this adsorption. jeeng.net
Advanced Oxidation Processes and Photodegradation Mechanisms
Advanced oxidation processes (AOPs) and photodegradation are potential pathways for the abiotic degradation of this compound. AOPs generate highly reactive species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•) that can effectively degrade persistent organic pollutants. acs.orgmdpi.com
Studies on tetramethylammonium hydroxide (TMAH) have demonstrated its degradation using various AOPs:
Ozonation: Ozonation at pH 11 resulted in a 70.9% degradation of TMAH, with a mineralization of 47.6%. The combination of ozone with hydrogen peroxide (O₃/H₂O₂) enhanced the degradation to 82.3% due to increased hydroxyl radical production. researchgate.net
UV/Persulfate: The UV/S₂O₈²⁻ process has been shown to degrade TMAH, with pseudo-first-order rate constants of 3.1-4.2 × 10⁻² min⁻¹. Intermediates such as trimethylamine (B31210), dimethylamine, and methylamine (B109427) were identified. nih.gov
Cold Plasma/Periodate (B1199274): A combination of cold plasma and periodate oxidation has also proven effective in degrading TMAH, showing a significant increase in the kinetic rate of removal compared to cold plasma alone. nih.gov
Photodegradation is another relevant degradation pathway for QACs. tudelft.nl While direct photolysis may be limited, indirect photodegradation in the presence of photosensitizers can occur. tudelft.nl For brominated organic compounds, photodegradation often involves the cleavage of the carbon-bromine bond as a primary step. acs.orgresearchgate.net The efficiency of photodegradation can be influenced by factors such as the wavelength of light and the presence of organic solvents. acs.orgresearchgate.net
Ecotoxicological Implications at the Molecular and Ecosystem Level: Mechanistic Studies (excluding safety/hazard profiles)
The ecotoxicological effects of QACs are a subject of considerable research, with toxicity generally increasing with the length of the alkyl chain. acs.orgmdpi.com The primary mechanism of toxicity for QACs is the disruption of cell membranes due to their cationic and surface-active properties. wikipedia.orgnih.govchemkente.com This can lead to the leakage of cellular contents and ultimately cell death. chemkente.com
At the molecular level, QACs can interfere with essential cellular processes. For instance, they can inhibit the activity of enzymes and disrupt metabolic functions. nih.gov Studies on TMAH have shown that its degradation intermediates can compete with ammonia (B1221849) for the active site of the ammonia monooxygenase (AMO) enzyme, thereby inhibiting nitrification. nih.gov
At the ecosystem level, the introduction of QACs can lead to shifts in microbial community structure. acs.orgresearchgate.net The inhibition of key microbial processes like nitrification can have cascading effects on nutrient cycling in aquatic and terrestrial ecosystems. nih.gov While some QACs are biodegradable, their presence, especially at elevated concentrations, can be toxic to a wide range of aquatic organisms, including algae, invertebrates, and fish. nih.govresearchgate.netnih.gov The toxicity is, however, mitigated by the strong sorption of QACs to sediment and soil, which reduces their bioavailability in the water column. nih.gov
Data Tables
Table 1: Degradation of Tetramethylammonium Hydroxide (TMAH) by Advanced Oxidation Processes
| AOP Method | Conditions | Degradation Efficiency (%) | Mineralization (%) | Key Findings | Reference |
| Ozonation | pH 11, 16 g O₃ g⁻¹ TMAH h⁻¹ | 70.9 | 47.6 | - | researchgate.net |
| O₃/H₂O₂ | Optimal conditions | 82.3 | 53.5 | H₂O₂ addition enhances •OH production and degradation. | researchgate.net |
| UV/S₂O₈²⁻ | 15 W UV, 10 mM S₂O₈²⁻ | - | - | Pseudo-first-order kinetics; intermediates identified. | nih.gov |
| Cold Plasma/Periodate | 40.56 W CP, 4 mM periodate | 29.5 (CP only: 14.4) | - | Periodate significantly enhances degradation kinetics. | nih.gov |
Table 2: Ecotoxicity of Quaternary Ammonium (B1175870) Compounds (QACs) towards Aquatic Organisms
| Organism | QAC Type | Endpoint | Concentration Range | Notes | Reference |
| Algae | Various | EC₅₀ | - | Toxicity increases with exposure time and alkyl chain length. | acs.org |
| Daphnia magna | Various | EC₅₀ (48h) | 0.03 mg/L (average) | Particularly sensitive to QACs. | acs.org |
| Marine Bacteria (Vibrionaceae) | Various | EC₅₀ | 57-630 µg/L | Acute toxic effects observed at high µg/L concentrations. | acs.org |
| Fish (Cyprinus carpio) | TMAH degradation products | Acute toxicity | TUₐ = 1.41 | Effluent from UV/S₂O₈²⁻ treatment deemed acceptable for discharge. | nih.gov |
Future Research Directions and Emerging Paradigms for Bromo N,n,n Trimethylmethanaminium Bromide
Exploration of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of quaternary ammonium (B1175870) compounds (QACs) often involves the use of volatile organic solvents and harsh reaction conditions, raising environmental concerns. nih.gov Consequently, a significant future research direction lies in the development of novel and sustainable synthetic methodologies for Bromo-N,N,N-trimethylmethanaminium bromide.
Green chemistry principles are at the forefront of this exploration. Researchers are investigating solvent-free reaction conditions, which not only reduce waste but can also lead to higher purity products. researchgate.net One promising approach involves the use of mechanochemistry, where mechanical force, such as grinding, initiates chemical reactions, eliminating the need for bulk solvents.
Furthermore, the concept of process intensification is being applied to the synthesis of ionic liquids and QACs. The use of continuously operating micro-reactors offers precise control over reaction parameters, such as temperature and mixing, leading to significantly higher space-time yields and improved safety for exothermic reactions. chemrxiv.orgnih.gov This technology holds the potential for a more than twentyfold increase in production efficiency compared to conventional batch processes. chemrxiv.orgnih.gov
Another avenue of sustainable synthesis involves the use of renewable starting materials. For instance, research has demonstrated the synthesis of QACs from natural resources like tallow (B1178427) and coconut oil. researchgate.net While not directly applicable to this compound, this approach highlights a paradigm shift towards bio-based chemical production that could influence future synthetic strategies for this compound. The development of environmentally friendly and recyclable reaction media, such as certain quaternary ammonium salts themselves, for organic synthesis further underscores the move towards greener chemical processes. nih.gov
Integration of Advanced Machine Learning and Artificial Intelligence in Compound Design and Prediction
The vast chemical space of QACs presents both an opportunity and a challenge for discovering new materials with tailored properties. Advanced machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate the design and prediction of novel compounds like this compound. nih.govnih.govresearchgate.netCurrent time information in Pasuruan, ID.
ML models, including artificial neural networks (ANNs), random forests (RF), and support vector machines (SVMs), are being employed to predict a wide range of physicochemical and biological properties of ionic liquids and QACs. nih.govnih.gov These models are trained on large datasets to learn the intricate relationships between molecular structure and properties such as viscosity, conductivity, and antimicrobial activity. sigmaaldrich.comglpbio.com For instance, quantitative structure-activity relationship (QSAR) models can predict the biological activity of QACs, enabling the in-silico screening of vast libraries of virtual compounds.
The integration of quantum chemical descriptors with ML models has been shown to improve the accuracy of predicting reaction kinetics of bromine-containing species. This approach can be instrumental in understanding and predicting the reactivity of this compound in various applications.
Generative deep learning models represent a paradigm shift in compound design. These models can generate novel molecular structures with desired properties, moving beyond the screening of existing compounds. researchgate.netglpbio.com By training these models on datasets of known QACs and their biological activities, researchers can generate new candidates with potentially enhanced performance. glpbio.com This "chemist-AI alignment framework" allows for the generation of valid, novel, and unique QAC structures with specific functionalities.
The table below summarizes some of the ML models and their applications in the context of QACs and ionic liquids.
| Machine Learning Model | Application in QAC/Ionic Liquid Research | Reference |
| Artificial Neural Networks (ANN) | Predicting thermophysical properties of ionic liquids; Designing novel antimicrobial QACs. | nih.govnih.govglpbio.com |
| Random Forest (RF) | Predicting viscosity and other properties of ionic liquids; Evaluating ADMET properties. | nih.govsigmaaldrich.com |
| Support Vector Machines (SVM) | Predicting properties of ionic liquids and their mixtures. | nih.gov |
| Generative Deep Learning | Generating novel QAC structures with desired antimicrobial properties. | researchgate.netglpbio.com |
| QSAR Models | Predicting biological activity and reaction kinetics. |
Development of Hybrid Materials Incorporating this compound
The unique properties of this compound, such as its ionic nature and potential for specific interactions, make it an attractive component for the development of advanced hybrid materials. These materials, which combine organic and inorganic components at the nanoscale, can exhibit synergistic properties and novel functionalities.
One significant area of research is the incorporation of QACs into polymer composites. QACs can act as compatibilizers in polymer blends and composites, improving their thermo-mechanical properties such as tensile strength and thermal stability. The ionic nature of this compound can facilitate interactions with both polar and non-polar polymer matrices, leading to enhanced interfacial adhesion. For example, QACs have been used to modify nanoclays, which are then incorporated into polymer matrices to create nanocomposites with improved properties.
Ionic liquid-based hybrid materials are also a rapidly growing field. Ionic liquids can be combined with various inorganic materials, such as silica, titania, and carbon nanotubes, to create materials with applications in catalysis, CO2 capture, and energy storage. Current time information in Pasuruan, ID. For instance, dental adhesives have been formulated with alkyl trimethyl ammonium bromide-loaded titanium oxide nanotubes, demonstrating sustained antibacterial effects and bioactivity. This suggests a potential for this compound to be used in similar biomedical material applications.
Furthermore, the development of IL-based nanohybrids, where ionic liquids are integrated with nanostructures, offers exciting possibilities. These materials can exhibit unique properties such as thermal responsiveness and enhanced catalytic activity. The specific interactions of the trimethylammonium cation and the bromide anion of the title compound could be harnessed to direct the self-assembly of these nanostructures, leading to materials with precisely controlled architectures and functions.
Elucidating Complex Biological Interactions at the Molecular Level (excluding clinical applications)
Understanding the fundamental biological interactions of this compound at the molecular level is crucial for harnessing its potential in various non-clinical applications, such as its use as a biocide or in biochemical research. Future research in this area will focus on elucidating the precise mechanisms by which this compound interacts with biological macromolecules and cellular structures.
The primary mode of action for QACs as antimicrobial agents involves the disruption of microbial cell membranes. The cationic headgroup of the QAC is electrostatically attracted to the negatively charged components of the bacterial cell wall, such as phospholipids (B1166683) and teichoic acids. This initial binding is followed by the insertion of the compound into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. Advanced biophysical techniques, such as neutron scattering and solid-state NMR, can provide detailed insights into the structural changes induced in model membrane systems upon interaction with this compound.
Beyond membrane disruption, the interaction of QACs with intracellular targets is an area of growing interest. Research is exploring how these compounds may interact with essential enzymes and proteins, potentially inhibiting their function. Understanding these interactions at a molecular level could lead to the design of more selective and effective antimicrobial agents.
The role of the bromide counter-ion in the biological activity of QACs is another area for future investigation. Studies have shown that bromides can exhibit higher biocidal activity than chlorides of analogous chemical structures, suggesting that the anion is not merely a passive component.
The following table outlines key molecular interactions and the techniques used to study them:
| Biological Interaction | Investigatory Technique | Potential Insights |
| Interaction with lipid bilayers | Neutron scattering, Solid-state NMR, Atomic Force Microscopy | Structural changes in cell membranes, mechanism of membrane disruption. |
| Binding to proteins and enzymes | Isothermal Titration Calorimetry, X-ray Crystallography | Binding affinity, specificity, and conformational changes in target proteins. |
| Influence on cellular processes | Transcriptomics, Proteomics | Identification of affected metabolic pathways and cellular stress responses. |
Role in Advanced Catalytic Cycles and Process Intensification
This compound, as a quaternary ammonium salt, has significant potential to play a crucial role in advanced catalytic cycles and the intensification of chemical processes. Its properties as a phase-transfer catalyst (PTC) are well-established, facilitating reactions between reactants in immiscible phases. This is particularly valuable in green chemistry, as it can enable reactions in aqueous media, reducing the need for volatile organic solvents.
Future research will likely focus on designing more efficient and recyclable catalytic systems based on this compound. This includes immobilizing the catalyst on solid supports, such as polymers or silica, to facilitate its separation and reuse. For example, a quaternary ammonium bromide covalently bound to polyethylene (B3416737) glycol has been shown to be an efficient and recyclable catalyst for the cycloaddition of CO2 to aziridines.
The use of ionic liquids, a class to which this compound belongs, as reaction media is another area of intense research for process intensification. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to traditional solvents. In biphasic catalytic systems, the catalyst can be retained in the ionic liquid phase, allowing for easy separation of the product and recycling of the catalyst.
Furthermore, the integration of ionic liquids with biocatalysis is an emerging paradigm. While some ionic liquids can be toxic to enzymes and microorganisms, careful selection of the ionic liquid can enhance enzyme stability and activity, leading to more efficient biocatalytic processes. The potential of this compound in this context warrants further investigation.
The development of novel catalytic reactions where this compound or related structures act not just as a PTC but as an integral part of the catalytic cycle is a promising research direction. This could involve its role in activating substrates or stabilizing reactive intermediates. For instance, quaternary ammonium bromides have been used as catalysts in the synthesis of various organic compounds, showcasing their versatility.
Q & A
Q. What are the optimized synthetic methodologies for Bromo-N,N,N-trimethylmethanaminium bromide, and how can purity be ensured?
The synthesis involves quaternization of tertiary amines with brominated precursors. For example, a method adapted from related compounds (e.g., n-bromoalkan-1-aminium bromide derivatives) employs reacting trimethylamine with a brominated alcohol or alkyl bromide under controlled conditions . Key variables include reaction time (e.g., 24 hours), solvent selection (ethanol or acetonitrile), and purification via filtration with hexanes/ethyl acetate washes to remove unreacted precursors. Purity can be validated using elemental analysis and NMR spectroscopy, ensuring the absence of unquaternized amine or bromide salts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the quaternary ammonium structure. H NMR peaks for N-methyl groups typically appear as singlets around δ 3.0–3.5 ppm, while bromine substitution patterns can be identified via C NMR. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, with the bromide counterion contributing to isotopic patterns. High-resolution LC-MS or GC-MS is recommended for trace impurity analysis, particularly for residual solvents or side products .
Q. How should this compound be stored to maintain stability, and what are its decomposition pathways?
The compound is hygroscopic and sensitive to light. Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Decomposition pathways include cleavage of the C–Br bond under UV exposure, releasing bromine radicals, or Hoffman elimination under alkaline conditions, yielding trimethylamine and olefins. Regular stability testing via TGA/DSC is advised to monitor thermal degradation thresholds .
Advanced Research Questions
Q. What is the role of this compound in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling), the compound acts as a phase-transfer catalyst or counterion source. For example, its triflate analog forms a C–Pd complex, facilitating trans-metathesis with boronic acids. The bromide ion may stabilize Pd intermediates or influence reaction kinetics. Optimize ligand systems (e.g., PPh) and base selection (e.g., NaCO) to enhance catalytic efficiency .
Q. How do structural analogs of this compound interact with acetylcholinesterase in biochemical studies?
Quaternary ammonium analogs (e.g., neostigmine bromide) inhibit acetylcholinesterase via competitive binding at the catalytic site. For Bromo-N,N,N-trimethylmethanaminium derivatives, molecular docking studies suggest the bromine moiety enhances hydrophobic interactions with the enzyme’s peripheral anionic site. Validate activity using Ellman’s assay and compare IC values with known inhibitors .
Q. What computational approaches are suitable for modeling the physicochemical properties of this compound?
Density Functional Theory (DFT) calculations predict molecular geometry, electrostatic potentials, and bond dissociation energies. Tools like ACD/Labs Percepta Platform can estimate logP, pKa, and solubility. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water/ethanol mixtures) reveal aggregation behavior, critical for formulation studies .
Q. How can contradictory data in bromide ion quantification from degradation studies be resolved?
Discrepancies often arise from analytical methodologies. For example, ion chromatography (IC) may detect bromide at lower thresholds (0.10 mg/L) compared to titration. Cross-validate using ICP-MS or X-ray fluorescence (XRF) to ensure accuracy. Document detection limits and calibrate instruments with certified reference materials to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
